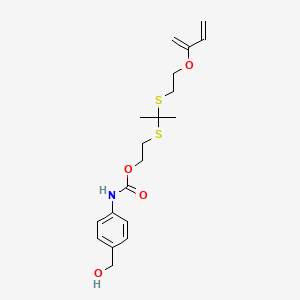

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H27NO4S2 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

2-[2-(2-buta-1,3-dien-2-yloxyethylsulfanyl)propan-2-ylsulfanyl]ethyl N-[4-(hydroxymethyl)phenyl]carbamate |

InChI |

InChI=1S/C19H27NO4S2/c1-5-15(2)23-10-12-25-19(3,4)26-13-11-24-18(22)20-17-8-6-16(14-21)7-9-17/h5-9,21H,1-2,10-14H2,3-4H3,(H,20,22) |

InChI Key |

HCWRZUOZWXESHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(SCCOC(=C)C=C)SCCOC(=O)NC1=CC=C(C=C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

An In-Depth Technical Guide to the Rational Synthesis of a Complex Thioether Amine Ester

A Whitepaper on the Synthesis of a Proposed Structure for BnOH-NH-bis-(C2-S)-propane-O-isoprene Ester

Abstract

The nomenclature "this compound" does not correspond to a standard, systematically named chemical entity. This presents a significant challenge in identifying an existing synthetic pathway. This technical guide addresses this ambiguity by first proposing a chemically logical and synthetically accessible target molecule that incorporates all the specified structural fragments. We then present a comprehensive, three-stage convergent synthesis strategy to construct this complex molecule. The proposed target is N-benzyl-N,N-bis(2-((3-((3-methylbut-2-enoyl)oxy)propyl)thio)ethyl)amine . This guide provides a detailed retrosynthetic analysis, step-by-step experimental protocols grounded in established chemical principles, and workflow visualizations to aid researchers in the synthesis of this or structurally related polyfunctional molecules.

Introduction and Strategic Overview

The synthesis of complex organic molecules with multiple, diverse functional groups—such as tertiary amines, thioethers, and esters—requires a robust and carefully planned strategy. The provided topic, "," lacks the precision of IUPAC nomenclature, making a direct literature search for its synthesis impossible.

Our first directive was to interpret the name and design a plausible target molecule. We propose the following structure, which contains all the key fragments suggested by the name:

-

Bn-NH : A benzyl group attached to a central nitrogen atom (N-benzyl).

-

bis- : The nitrogen is tertiary, attached to two identical arms.

-

-C2-S- : Each arm contains a thioethyl (-CH₂CH₂-S-) moiety.

-

-propane-O- : A three-carbon chain is linked to an oxygen atom.

-

isoprene ester : The oxygen is part of an ester formed with an isoprene derivative, specifically 3-methylbut-2-enoic acid (senecioic acid).

Based on this interpretation, we identified the target molecule as N-benzyl-N,N-bis(2-((3-((3-methylbut-2-enoyl)oxy)propyl)thio)ethyl)amine (Figure 1).

Figure 1: Proposed chemical structure for "this compound".

Our synthetic approach is a convergent one, which offers greater efficiency and easier purification of intermediates compared to a linear synthesis. The strategy involves the independent synthesis of two key fragments—an electrophilic amine core and a nucleophilic thiol ester—followed by their final coupling.

Retrosynthetic Analysis

The retrosynthesis deconstructs the target molecule into readily available starting materials. The primary disconnections are at the thioether and C-N bonds, leading to three key precursors: N-benzyldiethanolamine, 3-mercaptopropan-1-ol, and 3-methylbut-2-enoyl chloride.

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester chemical properties

An In-Depth Technical Guide to BnOH-NH-bis-(C2-S)-propane-O-isoprene ester (PROTAC Linker 29)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound, a hetero-bifunctional molecule also recognized by its synonym, PROTAC Linker 29. With the CAS number 2448704-23-0, this compound serves a critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document delineates its molecular structure, physicochemical properties, and provides a framework for its synthesis and characterization. The guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary insights for the effective application of this linker in their research endeavors.

Introduction and Molecular Structure

This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase[1]. The linker component is of paramount importance as its composition and length critically influence the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

The subject of this guide, with the molecular formula C₁₉H₂₇NO₄S₂, is an alkyl ether-based PROTAC linker[1][2][3]. Its structure integrates several key functional groups that impart specific chemical characteristics, influencing its solubility, stability, and reactivity during PROTAC assembly.

Molecular Structure:

The structure of this compound can be elucidated from its systematic name and confirmed by its SMILES string: O=C(OCCSC(C)(SCCOC(C=C)=C)C)NC1=CC=C(CO)C=C1[2].

A visual representation of the molecular structure is provided below:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of a PROTAC linker are crucial for the overall drug-like properties of the final PROTAC molecule. These include solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇NO₄S₂ | [2] |

| Molecular Weight | 397.55 g/mol | [2] |

| CAS Number | 2448704-23-0 | [2] |

| Topological Polar Surface Area (TPSA) | 67.79 Ų | [2] |

| LogP (calculated) | 4.6462 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Rotatable Bonds | 12 | [2] |

| Purity | ≥98% | [2] |

Interpretation of Physicochemical Properties:

-

Solubility: The presence of polar functional groups, including a secondary amine, an alcohol, an ester, and two thioether linkages, suggests that the molecule will have some solubility in polar organic solvents. The secondary amine and the alcohol group can participate in hydrogen bonding with water, which may impart a degree of aqueous solubility, although the large carbon skeleton and high calculated LogP suggest that it is likely to be more soluble in organic solvents[4][5][6]. Amines with fewer than six carbon atoms are generally soluble in water, but the overall size of this molecule will reduce its water solubility[4][5][6].

-

Permeability: The calculated LogP of 4.6462 indicates a lipophilic character, which is often correlated with good cell membrane permeability. This is a desirable characteristic for PROTACs, which need to enter cells to exert their function.

-

Reactivity and Stability:

-

The secondary amine provides a nucleophilic site and can act as a base. It is a key reactive handle for conjugation to a ligand for either the target protein or the E3 ligase. Secondary amines can form intermolecular hydrogen bonds, which can influence their physical properties[4][5][6][7].

-

The benzyl alcohol group offers another point for modification or can be a point of interaction with biological targets.

-

The ester group is susceptible to hydrolysis, especially under basic or acidic conditions. This potential instability should be considered during synthesis, purification, and storage, as well as in biological systems where esterases are present.

-

The isoprene unit contains a conjugated diene system, which can potentially undergo addition reactions. The thermal stability of isoprene-containing polymers can be influenced by their specific structure[8].

-

The thioether linkages are generally stable but can be oxidized under certain conditions.

-

Proposed Synthesis Workflow

While the exact proprietary synthesis method for this commercial linker is not publicly detailed, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential retrosynthetic analysis suggests the molecule can be assembled from three key fragments: a benzyl alcohol-containing aniline derivative, a bis-thio-propane unit, and an isoprene-containing acid chloride or activated ester.

Caption: A conceptual workflow for the synthesis of the target linker.

A Plausible Step-by-Step Methodology:

-

Synthesis of the Aniline Moiety: Starting from a commercially available nitro-substituted benzyl alcohol, the nitro group can be reduced to an aniline to provide the core aromatic amine with the pendant alcohol.

-

Preparation of the Isoprene Ester Fragment: Isoprene can be converted to a suitable carboxylic acid derivative. For instance, reaction with an appropriate reagent could introduce a carboxyl group, which is then activated (e.g., converted to an acid chloride or an active ester) for the subsequent coupling reaction[9][10].

-

Assembly of the Linker Backbone: The bis-(C2-S)-propane unit can be synthesized separately and then coupled to the isoprene fragment.

-

Final Amide Coupling: The aniline derivative is then coupled with the activated isoprene ester fragment containing the linker backbone via a standard amide bond formation reaction (e.g., using a coupling agent like DCC or EDC, or via the acid chloride).

Spectroscopic Characterization

To confirm the identity and purity of this compound, a suite of spectroscopic techniques should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

-

Aromatic protons from the benzyl ring.

-

A singlet for the benzylic CH₂ protons adjacent to the alcohol.

-

A broad singlet for the N-H proton of the secondary amine.

-

Signals corresponding to the methylene protons of the thioether and ester linkages.

-

Characteristic signals for the vinyl protons and the methyl group of the isoprene moiety.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the aliphatic linker and isoprene unit.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

-

A strong absorption band around 1710-1735 cm⁻¹ for the C=O stretch of the ester.

-

C-H stretching vibrations for aromatic and aliphatic protons.

-

C=C stretching for the isoprene and aromatic ring.

-

C-O and C-N stretching bands.

4.3. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula C₁₉H₂₇NO₄S₂. The fragmentation pattern observed in MS/MS analysis can further corroborate the proposed structure.

Applications in PROTAC Development

As PROTAC Linker 29, this molecule is designed for the synthesis of PROTACs[1][3]. Its structure offers several advantages:

-

Dual Reactivity: The presence of both a secondary amine and a primary alcohol allows for versatile conjugation strategies. The amine is a common site for amide bond formation to link a warhead for the target protein or a ligand for the E3 ligase.

-

Optimal Length and Flexibility: The number of rotatable bonds (12) provides conformational flexibility, which can be crucial for allowing the target protein and the E3 ligase to come into a productive orientation for ubiquitination[2].

-

Modulation of Physicochemical Properties: The linker contributes to the overall physicochemical properties of the final PROTAC. The balance of lipophilicity and polarity in this linker is designed to aid in cell permeability and solubility.

Handling and Storage

Given the presence of an ester functional group, it is advisable to store this compound in a cool, dry place, protected from moisture and strong acids or bases to prevent hydrolysis. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. The material is typically shipped at room temperature for continental US destinations[1][2].

Conclusion

This compound is a well-defined chemical entity with properties tailored for its application as a PROTAC linker. Its multifunctional nature provides chemists with the tools to construct sophisticated PROTAC molecules for targeted protein degradation. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its successful implementation in drug discovery and chemical biology research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. amsbio.com [amsbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]

- 10. Synthesis of Prenyl Alcohol from Isoprene | Atlantis Press [atlantis-press.com]

Theoretical modeling of isoprene ester compound structures

An In-Depth Technical Guide: Theoretical Modeling of Isoprene Ester Compound Structures for Drug Discovery and Molecular Sciences

Foreword: The Rationale for a Computational Approach

Isoprene esters, a broad class of terpenoids, represent a rich source of bioactive molecules with significant potential in pharmacology and materials science.[1] Their inherent structural complexity and conformational flexibility, however, present considerable challenges to traditional empirical methods of characterization and development.[2] Understanding the relationship between a molecule's three-dimensional structure and its function is paramount, and this is where theoretical modeling becomes an indispensable tool. By simulating molecular behavior at the quantum and classical levels, we can predict properties, elucidate reaction mechanisms, and rationally design novel compounds with enhanced efficacy and specificity, thereby accelerating the discovery pipeline.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical methodologies used to model isoprene ester compounds. We move beyond simple protocols to explain the causality behind our choices, ensuring a robust and validated approach to computational inquiry.

Part 1: Quantum Mechanical Foundations - Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[4] It provides a framework for calculating a wide range of molecular properties, including optimized geometries, reaction energies, and electronic characteristics, which are fundamental to understanding molecular reactivity.[5][6] The core principle of DFT is that the ground-state properties of a multi-electron system are uniquely determined by its electron density.[7]

The Causality of Method Selection: Functionals and Basis Sets

The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set.[7]

-

Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. For organic molecules like isoprene esters, hybrid functionals such as B3LYP are widely used and have demonstrated a good balance of accuracy and computational cost for determining molecular geometries and electronic properties.[5][8] For calculations requiring higher accuracy, especially for reaction barriers or non-covalent interactions, range-separated or double-hybrid functionals may be employed.[9]

-

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-31G(d,p) , are a common starting point for geometry optimizations.[8] For more accurate energy calculations or systems with diffuse electrons, larger basis sets such as 6-311++G(2d,2p) or the correlation-consistent basis sets from Dunning (e.g., cc-pVTZ) are recommended.[5]

Table 1: Recommended DFT Functionals and Basis Sets for Isoprene Ester Modeling

| Application | Recommended Functional | Recommended Basis Set | Rationale |

|---|---|---|---|

| Geometry Optimization | B3LYP, ωB97X-D | 6-31G(d,p) | Provides a reliable and computationally efficient structure. The ωB97X-D functional includes dispersion corrections, which can be important for flexible molecules. |

| Thermochemistry/Energy | M06-2X, B3LYP | 6-311+G(d,p) or higher | Offers improved accuracy for single-point energy calculations on an optimized geometry. |

| Electronic Properties (NBO, FMO) | B3LYP | 6-311G(d,p) | A well-balanced choice for analyzing electron distribution and orbital energies.[5] |

| NMR Chemical Shifts | mPW1PW91 | 6-311+G(2d,p) | Specifically parameterized for accurate prediction of NMR spectra, crucial for structure validation.[2] |

Self-Validating Protocol for DFT Analysis of an Isoprene Ester

This protocol outlines a robust workflow for characterizing an isoprene ester, ensuring each step validates the previous one.

Step 1: Initial Structure Preparation

-

Obtain a 3D structure of the isoprene ester. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by downloading from a database like PubChem.[10]

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation. This step is crucial for preventing the DFT calculation from starting in a high-energy, unrealistic geometry.

Step 2: Geometry Optimization

-

Set up the DFT calculation using a selected functional and basis set (e.g., B3LYP/6-31G(d,p)).[8]

-

Run the geometry optimization. The goal is to find the lowest energy conformation of the molecule on the potential energy surface. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.[8]

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Causality: A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.[2]

-

Perform a frequency calculation at the same level of theory used for the optimization.

-

Validation Check: Confirm that there are no imaginary frequencies. If an imaginary frequency is found, it means the structure is not a true minimum. The atomic motion corresponding to the imaginary frequency should be visualized to understand the instability, and the geometry should be perturbed along that mode before re-running the optimization.

Step 4: Single-Point Energy Refinement

-

With the validated geometry, perform a single-point energy calculation using a larger, more accurate basis set (e.g., 6-311++G(2d,2p)) to obtain a more reliable electronic energy.[5] This multi-level approach balances computational cost and accuracy.[9]

Step 5: Analysis of Electronic Properties

-

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a picture that corresponds to the familiar Lewis structure of bonds and lone pairs.[11][12] This is invaluable for understanding charge distribution (Natural Population Analysis), hybridization, and delocalization effects, such as hyperconjugation, which can be quantified via second-order perturbation theory analysis.[11]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[5][6]

-

Molecular Electrostatic Potential (MEP) Map: The MEP visualizes the electrostatic potential on the electron density surface. It reveals the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing a powerful guide to its intermolecular interactions.[5]

Visualization: DFT Workflow

References

- 1. Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density Functional Theory (DFT)-Aided Structure Elucidation of Linear Diterpenes from the Irish Brown Seaweed Bifurcaria bifurcata [mdpi.com]

- 3. Exploring biology with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Application of density functional theory (DFT) to study the properties and degradation of natural estrogen hormones with chemical oxidizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medium.com [medium.com]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. NBO [cup.uni-muenchen.de]

- 12. Natural bond orbital - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Properties of Functionalized Propane Linkers in Drug Development

Introduction

In the landscape of modern drug discovery, the role of the linker has evolved from a simple tether to a critical determinant of a molecule's overall efficacy, safety, and developability. Among the various linker classes, the functionalized propane linker has emerged as a versatile and widely employed scaffold. Its three-carbon backbone offers a balance of flexibility and conformational constraint that is amenable to fine-tuning through chemical modification. This guide provides a comprehensive exploration of the physical properties of functionalized propane linkers, offering insights into how these properties can be modulated to optimize drug candidates for researchers, scientists, and drug development professionals. The principles discussed herein are particularly relevant to the design of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the linker plays a multifaceted role in governing stability, solubility, cell permeability, and target engagement.[1][2][]

Chapter 1: The Conformational Landscape of the Propane Linker

The unsubstituted propane linker, a simple three-carbon alkyl chain, possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. This flexibility allows the linker to adopt a variety of spatial arrangements, from fully extended (anti) to more compact (gauche) conformations. While this inherent plasticity can be advantageous, enabling a molecule to adapt to the topology of a binding site, it can also introduce an entropic penalty upon binding, potentially reducing affinity.[4]

The introduction of functional groups or structural constraints, such as double bonds or cyclic moieties, can dramatically alter this conformational landscape. For instance, incorporating a cyclopropyl group introduces significant rigidity, restricting the accessible conformations and potentially pre-organizing the molecule for optimal target interaction.[5][6][7] Such rigidification strategies have been shown to enhance the degradation activity of PROTACs by improving the geometrical complementarity between the protein of interest and the E3 ligase.[1] However, excessive rigidity can also be detrimental, hindering the adaptability required for the formation of a productive ternary complex.[1]

Caption: Anti and gauche conformations of a propane linker.

Chapter 2: Impact of Functionalization on Key Physicochemical Properties

The true power of the propane linker lies in its capacity for functionalization. The introduction of various chemical moieties can profoundly influence a range of physical properties critical for drug action.

Lipophilicity and Solubility

A delicate balance between lipophilicity and solubility is paramount for a drug's success. Lipophilicity, often quantified as the distribution coefficient (logD), influences membrane permeability, plasma protein binding, and metabolic clearance. Conversely, adequate aqueous solubility is essential for formulation, absorption, and distribution.[8]

Functionalizing a propane linker can modulate these properties. The introduction of polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, increases hydrophilicity and aqueous solubility.[9] Conversely, appending non-polar aliphatic or aromatic groups will increase lipophilicity. This "chameleonic" behavior, where a molecule can present a more polar face in an aqueous environment and a more non-polar face to traverse a lipid membrane, is a key concept in modern drug design.[10] For instance, replacing ether oxygens in a linker with methylene groups can reduce the topological polar surface area and increase lipophilic efficiency, often leading to improved passive permeability.[]

Hydrogen Bonding Capacity

Hydrogen bonds are critical for molecular recognition and binding to biological targets. Functional groups on a propane linker can act as hydrogen bond donors or acceptors, contributing to the overall binding affinity and specificity of the drug molecule. The introduction of groups like amines (-NH2) and amides (-CONH2) can significantly increase the hydrogen bonding potential.[12] Quantum chemical calculations have shown that hydroxyl-functionalized cations can form stable clusters through cooperative hydrogen bonds.[13] This property is crucial for interactions within a protein's binding pocket and can also influence a molecule's solubility and permeability.

Caption: Impact of functionalization on hydrogen bonding.

Rigidity and Conformational Pre-organization

As mentioned earlier, controlling the conformational freedom of the linker is a key strategy in drug design. The introduction of rigidifying elements can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.[4][14]

A common strategy to rigidify a propane linker is the incorporation of a cyclopropyl ring.[5][7] This small, strained ring system significantly restricts bond rotation while maintaining a three-dimensional character. The use of a trans-cyclopropylmethyl linker has been successfully employed to create selective and allosteric antagonists for the dopamine D3 receptor.[5][7] Other strategies to increase rigidity include the introduction of double or triple bonds within the linker chain.

Polarity and Polar Surface Area (PSA)

The polar surface area (PSA) is a descriptor of a molecule's polarity and is strongly correlated with its ability to permeate cell membranes. For larger molecules like PROTACs, the solvent-accessible 3D polar surface area (SA 3D PSA) has become an established descriptor of polarity.[15][16] The ability of a PROTAC to adopt folded conformations with a low SA 3D PSA has been shown to be important for high passive cell permeability.[15][16][17][18][19]

Functionalization of the propane linker directly impacts the molecule's PSA. The addition of polar functional groups will increase the PSA, which can be beneficial for solubility but may hinder cell permeability if not carefully balanced. Conversely, alkyl linkers can help to reduce the topological polar surface area.[]

Chapter 3: Experimental and Computational Characterization of Propane Linker Properties

A combination of experimental and computational methods is essential for a thorough characterization of the physical properties of functionalized propane linkers.

Experimental Protocols

Protocol 3.1.1: Determination of Lipophilicity (logD) by Shake-Flask Method

-

Principle: This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).

-

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Vials, vortex mixer, centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a known amount of the stock solution to a vial containing equal volumes of pre-saturated n-octanol and buffer.

-

Vortex the vial vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Centrifuge the vial to separate the two phases completely.

-

Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Quantify the concentration of the compound in each phase using a suitable analytical method.

-

-

Data Analysis:

-

Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logD = log10([Compound]octanol / [Compound]aqueous)

-

Protocol 3.1.2: Assessment of Aqueous Solubility by Nephelometry

-

Principle: This method measures the light scattering caused by undissolved particles in a solution, providing a rapid assessment of kinetic solubility.

-

Materials:

-

Test compound (as a high-concentration DMSO stock)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Nephelometer with a microplate reader

-

-

Procedure:

-

Serially dilute the DMSO stock solution of the test compound in DMSO.

-

Add a small volume of each DMSO solution to the aqueous buffer in a microplate.

-

Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using the nephelometer.

-

-

Data Analysis:

-

The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to the buffer blank.

-

Computational Workflows

Computational tools are invaluable for predicting the physical properties of linkers early in the design process, allowing for the prioritization of synthetic efforts.[20]

Workflow 3.2.1: In Silico Prediction of Physicochemical Properties

-

Objective: To calculate key molecular descriptors such as calculated logP (cLogP), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donors/acceptors.

-

Tools: Various software packages are available, including those from Schrödinger, MOE (Molecular Operating Environment), and open-source tools like RDKit.

-

Procedure:

-

Generate a 2D or 3D representation of the molecule.

-

Submit the structure to the chosen software.

-

The software employs algorithms based on group contributions or atomic properties to calculate the desired descriptors.

-

-

Application: These calculated values provide a rapid initial assessment of a linker's drug-like properties and can be used to guide the selection of functional groups.

Caption: Workflow for in silico property prediction.

Workflow 3.2.2: Conformational Analysis

-

Objective: To explore the accessible conformations of a functionalized propane linker and identify low-energy states.

-

Tools: Molecular dynamics (MD) simulations and conformational search algorithms are commonly used.[21]

-

Procedure:

-

Build a 3D model of the molecule.

-

Perform a conformational search using methods like systematic rotation of dihedral angles or Monte Carlo simulations.

-

For more dynamic insights, run MD simulations in a simulated solvent environment.

-

-

Application: This analysis helps to understand the flexibility of the linker and how functionalization influences its preferred shape, providing crucial insights for rational design.[21]

Chapter 4: Data Synthesis and Application in Drug Design

The effective application of the principles discussed requires a holistic view of how different physical properties are interconnected. The following table provides a comparative summary of the predicted properties of several representative functionalized propane linkers.

| Linker Structure | Functional Group | cLogP (Predicted) | TPSA (Ų) (Predicted) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Key Characteristics |

| Propane | None | 1.4 | 0 | 0 | 0 | 1 | Flexible, lipophilic |

| 1-Hydroxypropane | -OH | 0.3 | 20.2 | 1 | 1 | 2 | Increased polarity and solubility |

| 1-Aminopropane | -NH2 | 0.5 | 26.0 | 2 | 1 | 2 | H-bond donor, basic |

| Propanoic Acid | -COOH | 0.3 | 37.3 | 1 | 2 | 2 | Acidic, increased polarity |

| 1-Fluoropropane | -F | 1.2 | 0 | 0 | 1 | 1 | Increased lipophilicity, metabolic blocker |

| Cyclopropylmethane | Cyclopropyl | 1.6 | 0 | 0 | 0 | 1 | Rigid, lipophilic |

Note: Predicted values are illustrative and can vary depending on the calculation method.

In the rational design of linkers, these properties must be considered in the context of the specific therapeutic application. For an orally bioavailable PROTAC, a linker that promotes a folded conformation with a low 3D PSA might be desirable to enhance cell permeability.[15][16] For an ADC, the linker must be stable in circulation but cleavable within the target cell, a property governed by the specific chemical functionalities incorporated.[2][22][23][24][25]

Conclusion

The functionalized propane linker is a powerful tool in the medicinal chemist's arsenal. A deep understanding of how chemical modifications influence its physical properties—from conformational flexibility and lipophilicity to hydrogen bonding capacity and polarity—is essential for the successful design of next-generation therapeutics. By integrating computational predictions with experimental characterization, researchers can rationally navigate the complex interplay of these properties to develop drug candidates with optimized efficacy and safety profiles. The continued exploration of novel functionalizations and linker architectures will undoubtedly lead to further advancements in the field of drug discovery.

References

- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. purepeg.com [purepeg.com]

- 10. Characterizing the conformational ensemble of PROTAC degraders in solution - American Chemical Society [acs.digitellinc.com]

- 12. helios.eie.gr [helios.eie.gr]

- 13. Clusters of Hydroxyl-Functionalized Cations Stabilized by Cooperative Hydrogen Bonds: The Role of Polarizability and Alkyl Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. veranova.com [veranova.com]

- 24. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

The Pivotal Role of Benzyl Alcohol Amine Compounds in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer chemistry, the quest for novel materials with tailored properties is perpetual. Among the versatile building blocks available to scientists, benzyl alcohol amine compounds have emerged as a cornerstone for the synthesis of a wide array of functional polymers. Their unique bifunctionality, combining the nucleophilic and chain-growth-promoting characteristics of the amine group with the initiator and modifier capabilities of the benzyl alcohol moiety, offers a rich platform for designing polymers with exceptional thermal, mechanical, and biomedical properties. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms, properties, and applications of polymers derived from benzyl alcohol amine systems, offering field-proven insights for researchers and professionals in polymer science and drug development.

The Dual Functionality of Benzyl Alcohol Amine Systems: A Mechanistic Overview

The synergy between the benzyl alcohol and amine functionalities is central to their utility in polymer chemistry. These compounds can act as monomers, initiators, curing agents, and modifiers, participating in a variety of polymerization reactions, including ring-opening polymerization, polycondensation, and the curing of epoxy resins.

Role in Ring-Opening Polymerization (ROP)

In ring-opening polymerization, particularly of cyclic esters like lactide and caprolactone, benzyl alcohol often serves as an initiator, while the amine can act as a catalyst. The alcohol initiates polymerization by attacking the monomer, and the amine base activates the alcohol initiator, accelerating the reaction.[1][2] This dual role allows for the synthesis of polyesters with controlled molecular weights and narrow polydispersity.[1][2]

Furthermore, benzyl alcohol can function as a chain transfer agent, a process sometimes referred to as "immortal polymerization".[1] In this scenario, a growing polymer chain can transfer its active end to a benzyl alcohol molecule, which then initiates a new polymer chain. This allows for the production of a larger number of polymer chains from a given amount of initiator, offering another layer of control over the final polymer architecture.[1]

Function in Epoxy Resin Curing

Benzyl alcohol is widely recognized for its role as a plasticizer and accelerator in the amine curing of epoxy resins.[3] It reduces the viscosity of the resin mixture, improving its processability. Mechanistically, the hydroxyl group of benzyl alcohol can form hydrogen bonds with the epoxide ring, making it more susceptible to nucleophilic attack by the amine curing agent. This accelerates the curing process and can lead to a more completely cured network with enhanced mechanical and thermal properties.

Monomers with Benzyl Alcohol and Amine Functionalities: A Gateway to Novel Polymers

Monomers that intrinsically possess both benzyl alcohol and amine functionalities, such as aminobenzyl alcohols, provide a direct route to functional polymers. These monomers can undergo self-polymerization or be copolymerized with other monomers to create a diverse range of materials.[4]

Synthesis of Aminobenzyl Alcohol Monomers

The synthesis of aminobenzyl alcohols can be achieved through several routes. A common laboratory and industrial method involves the reduction of the corresponding nitrobenzyl alcohol.[5] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is an efficient and clean method for this transformation.[5] Chemical reduction using reagents like stannous chloride or iron in acidic media can also be employed.[5] Another approach is the reduction of aminobenzoic acids or their esters using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]

Polymerization of Aminobenzyl Alcohol Monomers

The bifunctional nature of aminobenzyl alcohols allows them to participate in various polymerization reactions:

-

Polycondensation: The amine and alcohol groups can react with difunctional monomers like diacids, diacyl chlorides, or diisocyanates to form polyamides, polyesters, and polyurethanes, respectively.[7][8][9] For instance, the reaction of 4-aminobenzyl alcohol with a diacid chloride would yield a polyamide with pendant hydroxyl groups.

-

Oxidative Polymerization: Similar to aniline, aminobenzyl alcohols can undergo oxidative polymerization to produce conductive polymers. The resulting poly(aminobenzyl alcohol) would possess both the conductivity of a polyaniline-like backbone and the functionality of the hydroxyl groups.[3][4]

Properties and Applications of Polymers Derived from Benzyl Alcohol Amine Systems

The unique structures of polymers synthesized from benzyl alcohol amine compounds give rise to a range of desirable properties, leading to their application in diverse, high-performance areas.

Thermal and Mechanical Properties

Polymers derived from these systems, particularly aromatic polyamides and polyimides, are known for their high thermal stability and excellent mechanical strength.[9] The presence of aromatic rings in the polymer backbone contributes to rigidity and high glass transition temperatures (Tg). The thermal stability of electrochemically synthesized poly(o-aminobenzyl alcohol) shows a decomposition onset at approximately 200°C.[4]

Table 1: Thermal Properties of Poly(o-aminobenzyl alcohol) and Polyaniline

| Property | Poly(o-aminobenzyl alcohol) | Polyaniline (Emeraldine Salt) |

| Decomposition Temp. (Td) | Onset ~200 °C[4] | >300 °C[4] |

Note: Data for poly(o-aminobenzyl alcohol) is used as a proxy due to limited data on the para-substituted isomer.[4]

Biomedical Applications and Drug Delivery

The biocompatibility and functionalizability of polymers derived from benzyl alcohol amine systems make them attractive candidates for biomedical applications. The amine and hydroxyl groups provide sites for conjugating drugs, targeting ligands, or other bioactive molecules.

-

Dendrimers and Hyperbranched Polymers: The ABx nature of some benzyl alcohol amine monomers makes them suitable for the synthesis of dendrimers and hyperbranched polymers.[10][11][12][13] These highly branched architectures offer a high density of functional groups on their periphery, making them excellent nanocarriers for drug delivery.[10]

-

Biodegradable Polymers: By incorporating ester linkages, for example through the ring-opening polymerization of lactones initiated by aminobenzyl alcohol, biodegradable polymers can be synthesized.[7] These materials are of great interest for controlled drug release and tissue engineering scaffolds.

Experimental Protocols

Synthesis of 4-Aminobenzyl Alcohol via Reduction of 4-Nitrobenzyl Alcohol

Materials:

-

4-Nitrobenzyl alcohol

-

Palladium on carbon (10 wt%)

-

Ethanol

-

Hydrogen gas

Procedure:

-

Dissolve 4-nitrobenzyl alcohol in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 4-aminobenzyl alcohol.

-

The product can be further purified by recrystallization.

General Procedure for Polycondensation of an Aminobenzyl Alcohol with a Diacid Chloride

Materials:

-

Aminobenzyl alcohol

-

Diacid chloride (e.g., terephthaloyl chloride)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Lithium chloride (LiCl)

-

Pyridine

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aminobenzyl alcohol and LiCl in anhydrous DMAc.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution as an acid scavenger.

-

Slowly add a solution of the diacid chloride in anhydrous DMAc to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with water to remove any salts.

-

Dry the polymer in a vacuum oven at an elevated temperature.

Conclusion and Future Outlook

Benzyl alcohol amine compounds represent a versatile and powerful class of building blocks in polymer chemistry. Their inherent bifunctionality enables the synthesis of a wide range of polymers with tunable properties through various polymerization techniques. From high-performance engineering plastics to sophisticated biomedical materials, the applications of these polymers are continually expanding.

Future research in this area is expected to focus on the development of novel monomers with more complex architectures, leading to polymers with even more advanced functionalities. The exploration of controlled polymerization techniques will allow for the synthesis of well-defined polymer architectures, such as block copolymers and star polymers, with precise control over their properties. Furthermore, the inherent biocompatibility and functionality of these polymers will continue to drive their application in cutting-edge biomedical fields, including targeted drug delivery, regenerative medicine, and advanced diagnostics. The continued investigation into the structure-property relationships of these polymers will undoubtedly unlock new possibilities for the design of next-generation materials.

References

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. aidic.it [aidic.it]

- 9. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. nathan.instras.com [nathan.instras.com]

- 12. Hyperbranched polymers versus dendrimers containing a carbosilane framework and terminal ammonium groups as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Exploring the Reactivity of Thioether Linkages in Propane Backbones

An In-depth Technical Guide

Abstract

Thioether linkages (C-S-C) are fundamental structural motifs in chemistry and biology, prized for their unique combination of stability and tunable reactivity. When incorporated into a flexible propane backbone, the resulting 1,3-dithiopropane derivatives and related structures exhibit a fascinating array of chemical behaviors, governed by the inherent properties of the sulfur atom, its oxidation state, and its interaction with the local molecular environment. This guide provides a comprehensive exploration of the reactivity of these linkages, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core reactions—oxidation, reduction, and C-S bond cleavage—and examine the profound influence of neighboring group participation. This document moves beyond simple protocols to explain the causality behind experimental choices, grounding all claims in authoritative sources to ensure scientific integrity and practical utility.

Introduction: The Thioether in Context

The thioether, or sulfide, functional group is the sulfur analog of an ether.[1] Unlike oxygen, the sulfur atom in a thioether possesses accessible d-orbitals, is more polarizable, and is less electronegative.[2] These characteristics bestow upon the thioether a distinct chemical personality: it is an excellent nucleophile, yet the C-S bond is kinetically stable.[2][3] Its bond strength (S-H at ~365 kJ/mol) is significantly lower than the corresponding O-H bond (~435 kJ/mol), making its conjugate base, the thiolate, a softer and more potent nucleophile than an alkoxide.[4]

When two thioether linkages are separated by a propane backbone (e.g., in 1,3-bis(alkylthio)propane), the conformational flexibility of the three-carbon chain allows the sulfur atoms to adopt spatial arrangements that can significantly influence reactivity, either through cooperative effects or by enabling intramolecular reactions. This structural motif is not merely a synthetic curiosity; thioethers are integral components of numerous pharmaceuticals, natural products, and materials.[5][6][7] In drug development, for instance, the thioether linkage can serve as a metabolically stable replacement for a labile disulfide bond, enhancing a therapeutic peptide's stability in the body's reducing environment.[8] Understanding the reactivity of this core unit is therefore paramount for designing novel molecules, predicting metabolic pathways, and developing robust synthetic strategies.

The Duality of Sulfur: Oxidation and Reduction

The true versatility of the thioether linkage is most evident in its redox chemistry. The sulfur atom can exist in various oxidation states, from -2 in a thioether to +6 in a sulfone, providing a molecular switch that can be controlled by specific reagents.[9]

Oxidation: From Thioether to Sulfoxide and Sulfone

The oxidation of thioethers proceeds in a stepwise manner, first yielding a sulfoxide (S=O) and, upon further oxidation, a sulfone (O=S=O).[2][4] This transformation dramatically alters the polarity and geometry of the sulfur center, converting it from a nucleophilic species to an electrophilic one.

The choice of oxidant is critical and dictates the reaction's outcome. Mild oxidants may stop at the sulfoxide stage, while stronger ones will proceed to the sulfone.

-

Hydrogen Peroxide (H₂O₂): A common and relatively "green" oxidant. The reaction can be slow, especially under biologically relevant concentrations, but can be catalyzed by transition metals or zeolites like TS-1.[10][11] The catalyzed reaction often favors the formation of the sulfone.[11]

-

Peroxyacids (e.g., m-CPBA): Highly effective for converting thioethers to sulfoxides and sulfones.[2] Stoichiometry is key; one equivalent of m-CPBA typically yields the sulfoxide, while two equivalents produce the sulfone.

-

Hypochlorite (NaOCl): A powerful and rapid oxidant. In biological systems, hypochlorite is a highly reactive oxygen species (ROS) that oxidizes thioethers orders of magnitude faster than hydrogen peroxide.[10]

-

Other Reagents: Iodine (I₂) is a mild oxidant often used to convert thiols to disulfides but can also effect thioether chemistry.[2]

The oxidation process is not merely a synthetic tool; it is a key metabolic pathway for many thioether-containing drugs and can be harnessed for ROS-responsive drug delivery systems.[8][12] Oxidation to a more polar sulfoxide or sulfone can trigger conformational changes or facilitate the cleavage of a nearby ester bond, enabling targeted drug release in environments with high oxidative stress.[12]

Data Presentation: Comparison of Common Oxidizing Agents

| Oxidizing Agent | Typical Conditions | Product Selectivity (Thioether →) | Key Considerations |

| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent, RT or heat | Sulfoxide or Sulfone | Reaction can be slow; often requires a catalyst for efficient sulfone formation.[10][11] |

| m-CPBA | CH₂Cl₂, 0°C to RT | Sulfoxide (1 eq.), Sulfone (2+ eq.) | Highly efficient and predictable; requires careful stoichiometric control for selectivity.[2] |

| Sodium Hypochlorite (NaOCl) | Aqueous solution, RT | Sulfone | Very fast and powerful oxidant; less selective if other oxidizable groups are present.[10] |

| NCS / NBS | Various solvents | Can lead to C-S cleavage via sulfonium intermediates | Primarily used for C-S cleavage rather than simple oxidation.[5][13] |

Reduction

While thioethers themselves are generally resistant to reduction, their oxidized counterparts can be reduced. The reduction of sulfoxides back to thioethers is a synthetically useful transformation. In contrast, the reduction of sulfones to thioethers is significantly more difficult due to the high stability of the sulfone group and requires harsh reducing agents.[4]

Deconstruction of the Linkage: C-S Bond Cleavage

The C(sp³)–S bond in a propane-backed thioether is robust, but it can be selectively cleaved under specific conditions, providing a powerful tool for synthetic transformations.[5] This cleavage is distinct from the more commonly targeted C(sp²)–S bond in aryl thioethers.[14]

Methods for C(sp³)–S bond cleavage often involve converting the sulfur into a better leaving group.

-

Halogen-Mediated Cleavage: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are highly effective.[5][15] The reaction proceeds through a transient halosulfonium salt intermediate. Subsequent nucleophilic attack or elimination leads to the cleavage of the C-S bond, yielding products such as alkyl bromides or aryl aldehydes, depending on the substrate and reaction conditions.[13][15] The selectivity of which C-S bond breaks in an unsymmetrical thioether can be controlled by the reagent and substrate structure.[15]

-

Electrochemical Cleavage: Electro-oxidative methods provide a metal-free and mild alternative for regioselective C(sp³)–S bond cleavage. This approach generates cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles to form new products like aldehydes and sulfinates.[14]

-

Metal-Mediated Cleavage: While more common for aryl thioethers, transition metals can also facilitate the cleavage of alkyl thioethers, often as part of a larger catalytic cycle.[16][17]

The Internal Nucleophile: Neighboring Group Participation (NGP)

One of the most significant factors governing the reactivity of thioethers in propane backbones is Neighboring Group Participation (NGP) , also known as anchimeric assistance.[2] When a leaving group is present on the propane chain (e.g., at the 1- or 3-position relative to the sulfur), the thioether's lone pair of electrons can act as an internal nucleophile.[18]

This intramolecular S_N2 reaction displaces the leaving group and forms a strained, three-membered cyclic sulfonium ion intermediate. This intermediate is highly reactive and is rapidly opened by an external nucleophile. The net result of this two-step process is a dramatic increase in the reaction rate—sometimes by several orders of magnitude—compared to a similar reaction without the participating thioether group.[18] Another key consequence is the retention of stereochemistry at the reaction center, as the NGP involves two successive S_N2 inversions.

Furthermore, other functional groups near the thioether can participate in its reactions. A neighboring amide or hydroxyl group can stabilize the sulfur radical cation formed during oxidation, making the thioether easier to oxidize (i.e., lowering its oxidation potential).[19][20][21] This principle is crucial in understanding the redox behavior of methionine-containing peptides in biological systems.[21]

Experimental Protocols: A Practical Guide

Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for key transformations.

Protocol: Synthesis of 1,3-Bis(phenylthio)propane

This protocol describes a standard Williamson thioether synthesis, a robust S_N2 reaction.[2][22]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve thiophenol (2.2 equivalents) in a suitable solvent like DMF or ethanol.

-

Deprotonation: Add a base such as sodium hydroxide or potassium carbonate (2.2 equivalents) portion-wise to the solution. Stir at room temperature for 30 minutes to form the sodium thiophenolate salt. The causality here is that the thiolate anion is a much stronger nucleophile than the neutral thiol.[2]

-

Nucleophilic Attack: Add 1,3-dibromopropane (1.0 equivalent) dropwise to the stirred solution. The reaction may be mildly exothermic.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3-bis(phenylthio)propane.

Protocol: Selective Oxidation to 1-(Phenylsulfinyl)-3-(phenylthio)propane

This protocol uses controlled stoichiometry to achieve selective oxidation to the monosulfoxide.

-

Setup: Dissolve 1,3-bis(phenylthio)propane (1.0 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a flask cooled to 0°C in an ice bath. The low temperature helps control the exothermic reaction and prevent over-oxidation.

-

Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.05 equivalents) in CH₂Cl₂ and add it dropwise to the thioether solution over 30 minutes. Using a slight excess of the limiting reagent ensures full conversion of the starting material.

-

Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. The sulfoxide product will be more polar than the starting thioether.

-

Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy any excess peroxide.

-

Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via flash column chromatography to separate the monosulfoxide from any starting material and the disulfone byproduct.

Protocol: NBS-Mediated C-S Bond Cleavage

This protocol demonstrates the cleavage of a C(sp³)-S bond to form an alkyl bromide.[15]

-

Setup: In a 30 mL Schlenk tube, charge the thioether substrate (e.g., an arylmethyl thioether, 0.2 mmol, 1.0 equivalent) and a solvent such as acetonitrile (2.0 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS, 0.2 mmol, 1.0 equivalent) to the solution. For forming unsymmetrical disulfides, a disulfide would also be added at this stage.[15]

-

Reaction: Seal the tube and stir the reaction vigorously at room temperature (25°C) for 2 hours. The choice of NBS as the electrophilic halogen source is key to generating the reactive bromosulfonium intermediate.[15]

-

Workup: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

-

Purification: Purify the residue by flash chromatography on silica gel to isolate the desired alkyl bromide or other cleavage product.

Conclusion: A Versatile Tool for Molecular Design

The thioether linkage within a propane backbone is a deceptively simple yet remarkably versatile functional group. Its reactivity is a delicate interplay of the sulfur atom's intrinsic nucleophilicity, its capacity for redox transformations, and its ability to engage in powerful intramolecular processes like neighboring group participation. For researchers in drug discovery and materials science, a deep understanding of these principles is not academic; it is essential for the rational design of molecules with tailored properties. By mastering the control of thioether reactivity—be it through selective oxidation, targeted C-S bond cleavage, or the strategic placement of neighboring groups—scientists can unlock new synthetic pathways and create novel chemical entities with enhanced stability, responsiveness, and function.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical C(sp3)–S bond cleavage of thioethers: an approach for simultaneous utilization of carbon- and sulfur-fragments - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Item - Neighboring ÏâAmide Participation in Thioether Oxidation: Conformational Control - figshare - Figshare [figshare.com]

- 21. electronicsandbooks.com [electronicsandbooks.com]

- 22. m.youtube.com [m.youtube.com]

A Technical Guide to Isoprene-Based Esters: Innovations in Polymer Design for Advanced Materials

This technical guide provides an in-depth exploration of isoprene-based esters, a versatile class of polymers poised to redefine performance standards across numerous sectors of materials science. By chemically integrating polar ester functionalities into the nonpolar, elastomeric polyisoprene backbone, researchers can unlock a unique synergy of properties. This guide will detail the synthesis, structure-property relationships, and potential applications of these materials, offering a technical resource for scientists and engineers in polymer chemistry, materials development, and biomedical research.

Foundational Chemistry: From Isoprene Monomer to Polyisoprene Elastomer

Isoprene, or 2-methyl-1,3-butadiene (C₅H₈), is a volatile organic compound that serves as the fundamental building block for natural rubber.[1][2] Its polymerization leads to polyisoprene, a polymer whose properties are critically dictated by its isomeric microstructure.[3]

-

cis-1,4-polyisoprene: This is the primary structure of natural rubber, responsible for its remarkable elasticity, high tensile strength, and resilience.[3][4]

-

trans-1,4-polyisoprene: Known as gutta-percha, this isomer is a much harder and more crystalline material, historically used for electrical insulation and golf balls.[3]

The synthesis of polyisoprene can be achieved through various methods, including anionic and coordination polymerization, which allow for control over the isomeric content.[3][5] However, the inherently nonpolar nature of the polyisoprene backbone limits its utility in applications requiring adhesion to polar surfaces, compatibility with polar fillers, or specific chemical reactivity. The introduction of ester groups is a key strategy to overcome these limitations.

Synthesis of Isoprene-Based Esters: A Gateway to Functional Materials

The incorporation of ester functionalities into a polyisoprene structure can be achieved through several strategic synthetic routes. The choice of method dictates the final polymer architecture—be it a random copolymer, a block copolymer, or a post-polymerization modified homopolymer—and, consequently, its material properties.

Copolymerization Strategies

Direct copolymerization of isoprene with ester-containing monomers is a primary route to these functional materials. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly effective. They allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.[6][7]

-

Isoprene and Acrylate/Methacrylate Monomers: Isoprene can be copolymerized with various acrylic monomers (e.g., butyl acrylate, methyl methacrylate).[8] The resulting copolymers combine the elastomeric properties of the polyisoprene segments with the polarity and potentially different glass transition temperatures (Tg) of the polyacrylate segments. This approach is foundational for creating block copolymers that behave as thermoplastic elastomers.[8]

Post-Polymerization Modification

An alternative and highly versatile approach is the chemical modification of a pre-synthesized polyisoprene backbone. This allows for the precise introduction of functional groups onto a well-characterized parent polymer.

-

Esterification of Hydroxyl-Terminated Polyisoprene (HTPI): A common method involves starting with HTPI, which can be synthesized via anionic polymerization or by the controlled degradation of high molecular weight polyisoprene.[9][10] The terminal hydroxyl groups serve as reactive handles for esterification reactions, allowing for the attachment of various ester-containing molecules. This pathway is crucial for synthesizing precursors for advanced polyurethanes.[9][11]

-

Modification of Epoxidized Polyisoprene: The double bonds in the polyisoprene backbone can be epoxidized and subsequently ring-opened with carboxylic acids to yield ester and hydroxyl functionalities along the polymer chain.

The selection of a synthetic pathway is a critical experimental choice driven by the desired final polymer architecture and properties. Copolymerization offers a direct route to integrating ester groups, while post-polymerization modification provides a modular approach to functionalization.

Experimental Methodologies and Characterization

Representative Synthesis Protocol: RAFT Copolymerization of Isoprene and an Acrylic Monomer

This protocol outlines a general procedure for synthesizing an isoprene-acrylate block copolymer.

Materials:

-

Isoprene (purified)

-

Acrylic monomer (e.g., tert-butyl acrylate, purified)

-

RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate)

-

Radical initiator (e.g., AIBN or t-butyl peroxide)[7]

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Schlenk flask and line for inert atmosphere operations

Procedure:

-

Macro-RAFT Agent Synthesis: A polyisoprene macro-RAFT agent is first synthesized by polymerizing isoprene in the presence of the RAFT agent and initiator at an optimized temperature (e.g., 125°C) under an inert atmosphere.[7]

-

Reaction Setup: The purified polyisoprene macro-RAFT agent is dissolved in the solvent within a Schlenk flask. The acrylic monomer and a fresh portion of the initiator are added.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[12]

-

Polymerization: The flask is immersed in a pre-heated oil bath to initiate the polymerization of the second block. The reaction is allowed to proceed for a predetermined time to achieve the desired block length.

-

Quenching and Purification: The polymerization is quenched by cooling the reaction and exposing it to air. The resulting block copolymer is purified by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomers and initiator fragments.

-

Drying: The purified polymer is dried under vacuum until a constant weight is achieved.

Key Characterization Techniques

The successful synthesis and properties of isoprene-based esters are confirmed through a suite of analytical techniques.

| Technique | Information Obtained |

| FTIR Spectroscopy | Confirmation of functional groups (C=O stretch for esters, C=C stretch for isoprene units).[1][13] |

| NMR Spectroscopy | Detailed structural analysis, including isomeric content of polyisoprene (cis vs. trans), copolymer composition, and confirmation of ester linkages.[13][14] |

| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature(s) (Tg), which indicates phase separation in block copolymers and the effect of functionalization on polymer chain mobility.[15] |

| Thermogravimetric Analysis (TGA) | Assessment of the material's thermal stability and decomposition profile. |

Structure-Property Relationships: The Impact of Ester Functionalization

Introducing polar ester groups into the nonpolar polyisoprene matrix fundamentally alters its material properties, creating a versatile platform for material design.

-

Adhesion and Polarity: The primary benefit of ester functionalization is the significant increase in polarity. Unlike the hydrophobic polyisoprene, isoprene-based esters exhibit improved adhesion to a wide range of substrates, including metals, glass, and other polar polymers. This is crucial for adhesive and coating applications.

-

Mechanical Properties: The mechanical behavior can be precisely tuned. In block copolymers like poly(styrene-isoprene-styrene) (SIS), the polyisoprene midblock provides elasticity, while hard end-blocks (polystyrene or polymethacrylate) form physical crosslinks at room temperature, imparting cohesive strength.[16][17] The choice of ester comonomer can modify the Tg of the soft phase, influencing properties like tack and low-temperature performance.

-

Thermal Properties: The glass transition temperature of the polyisoprene phase is typically low (around -60°C), ensuring flexibility at low temperatures. The incorporation of ester-containing blocks can introduce additional, higher Tg values, leading to materials with distinct thermal transitions.[15]

-

Biodegradability: The presence of hydrolyzable ester linkages opens the possibility of creating biodegradable elastomers.[18] While the polyisoprene backbone itself is not readily biodegradable, cleavage of the ester bonds can break down the polymer network, a highly desirable feature for biomedical and environmentally conscious applications.[19]

Potential Applications in Materials Science

The unique combination of elasticity, polarity, and tunability makes isoprene-based esters highly promising for a variety of advanced applications.

Adhesives and Sealants

Isoprene-based block copolymers are pillars of the pressure-sensitive adhesive (PSA) and hot-melt adhesive (HMA) industries.[17][20]

-

Pressure-Sensitive Adhesives (PSAs): Styrene-isoprene-styrene (SIS) block copolymers are widely used. The polyisoprene midblock provides the necessary tack and flexibility, while the polystyrene end-blocks form hard domains that give the adhesive its cohesive strength.[16] Functionalizing the isoprene block with ester groups can enhance adhesion to polar surfaces and allow for reactive curing mechanisms.

-

UV-Curable Sealants: Liquid isoprene polymers functionalized with (meth)acryloyl groups can be formulated into UV-curable sealants. These materials offer excellent flexibility and moisture resistance, making them suitable for sealing electronic components and displays.

Advanced Elastomers and Coatings

The ability to tune mechanical properties and surface chemistry is valuable for creating next-generation elastomers and functional coatings.

-

Thermoplastic Elastomers (TPEs): Isoprene-ester block copolymers can be designed as recyclable TPEs with improved oil resistance compared to standard SIS materials.[8]

-

Compatibilizers for Polymer Blends: The amphiphilic nature of isoprene-ester copolymers makes them excellent compatibilizers for immiscible polymer blends, such as natural rubber and acrylic rubber, improving the morphology and mechanical properties of the final blend.

-

Functional Coatings: Copolymers of isoprene and acrylic acid can be synthesized via plasma-enhanced chemical vapor deposition (PECVD) to create thin, stretchable films with adjustable wettability, useful for functional fabrics or flexible electronics.[1]

Biomedical Materials

The potential for biocompatibility and biodegradability makes this class of materials particularly exciting for medical applications.[21][22]

-

Drug Delivery Systems: The amphiphilic nature of isoprene-ester block copolymers allows them to self-assemble into micelles or vesicles (polymersomes) in aqueous environments. These nanostructures can encapsulate hydrophobic drugs within the polyisoprene core while the hydrophilic ester-containing block provides stability in biological fluids, enabling targeted and controlled drug release.[23][24]

-

Tissue Engineering Scaffolds: Biodegradable isoprene-based ester networks could serve as flexible and elastomeric scaffolds for tissue engineering, particularly for soft tissues like skin, cartilage, or cardiac muscle.[25] The scaffold can provide mechanical support during tissue regeneration and then safely degrade over time.[18]

-

Medical Adhesives: The strong adhesive properties combined with the potential for biocompatibility make these materials candidates for skin-contact adhesives and internal surgical sealants.

Diagrams and Visualizations

Synthesis Workflow Diagram

Caption: General workflow for synthesizing an isoprene-ester block copolymer via RAFT polymerization.

Structure-Property-Application Relationship

Caption: Interplay between chemical structure, material properties, and applications.

Conclusion and Future Outlook

Isoprene-based esters represent a highly adaptable and promising class of polymeric materials. By marrying the inherent elasticity of polyisoprene with the functional versatility of ester groups, scientists can design materials with tailored properties for specific, high-value applications. The ability to control polymer architecture through advanced techniques like RAFT polymerization enables precise tuning of adhesion, mechanical performance, and biodegradability. Future research will likely focus on developing novel bio-based monomers to enhance sustainability, exploring complex architectures for smart, stimuli-responsive materials, and conducting rigorous in-vivo studies to translate the biomedical potential of these polymers from the laboratory to clinical applications. The continued exploration of isoprene-based esters is set to drive significant innovation in materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyisoprene - Wikipedia [en.wikipedia.org]